2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone
Description
2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone (CAS 1260802-41-2) is a synthetic compound featuring a piperazine core substituted with a 4-amino-2-fluorophenyl group at the 1-position and a 2-methylpropanone moiety at the 2-amino position.
Properties
Molecular Formula |
C14H21FN4O |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
2-amino-1-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C14H21FN4O/c1-14(2,17)13(20)19-7-5-18(6-8-19)12-4-3-10(16)9-11(12)15/h3-4,9H,5-8,16-17H2,1-2H3 |
InChI Key |
KSRLQTGANYLZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-2-fluorobenzonitrile with piperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and reduction, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials, such as fluorinated polyimides, which have applications in aerospace and electronics
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the acetylation status of histones and other proteins, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
The compound’s piperazine-based analogues differ primarily in substituents on the aromatic ring and the propanone backbone. Key examples include:
Key Observations :
- Aromatic Substituents: The target compound’s 4-amino-2-fluorophenyl group introduces dual polar functionality (amino for H-bonding, fluoro for electronegativity), contrasting with dichlorophenyl (aripiprazole) or trifluoromethylphenyl groups (compound 21 in ), which prioritize lipophilicity and electron-withdrawing effects .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Receptor Selectivity: The amino-fluoro aromatic system may target serotonin or dopamine receptors (similar to aripiprazole ) but with altered affinity due to reduced lipophilicity compared to dichlorophenyl.
- Solubility vs. Bioavailability: The amino group enhances water solubility, but the 2-methylpropanone may limit membrane permeability compared to carbostyril (aripiprazole) or phenyl-substituted analogues .
Biological Activity
Overview
2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone, also known by its CAS number 1260802-41-2, is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a piperazine ring and an amino-fluorophenyl group, contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H21FN4O |
| Molecular Weight | 280.34 g/mol |
| IUPAC Name | 2-amino-1-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one |
| InChI Key | KSRLQTGANYLZEF-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F)N |
The compound exhibits its biological activity primarily through the inhibition of specific enzymes, particularly histone deacetylases (HDACs). By inhibiting HDACs, it alters the acetylation status of histones and other proteins, leading to significant changes in gene expression and cellular functions. This mechanism is crucial for its potential applications in cancer therapy and other diseases where gene regulation is disrupted.
Anticancer Properties
Research indicates that 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone may have anticancer effects due to its ability to modulate gene expression through HDAC inhibition. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to confirm these findings and elucidate the underlying mechanisms.
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that it could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal explored the effects of 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Neuroprotection : Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings suggested that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Antimicrobial Activity : Research conducted on the antimicrobial properties of this compound showed promising results against Gram-positive bacteria, highlighting its potential as a new class of antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
